4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Overview
Description
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and phenyl groups attached to an oxazolo-benzoxazole core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole typically involves the bromination of its parent heterocycle. The process includes the selective aromatic nucleophilic substitution of bromine atoms by nitrogen nucleophiles, forming the desired compound. Common reagents used in this synthesis include bromine and various nitrogen nucleophiles under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are effective for forming mono- and di-arylated derivatives.
Common Reagents and Conditions
Bromine: Used for bromination of the parent heterocycle.
Nitrogen Nucleophiles: Employed in substitution reactions.
Palladium Catalysts: Utilized in Suzuki-Miyaura and Stille coupling reactions.
Major Products
The major products formed from these reactions include various mono- and di-arylated derivatives, which are useful building blocks for further chemical synthesis .
Scientific Research Applications
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole has several applications in scientific research:
Organic Photovoltaics: Used as a component in the development of organic solar cells due to its electron-deficient properties.
Organic Light-Emitting Diodes (OLEDs): Serves as a building block for materials used in OLEDs.
Material Science: Investigated for its potential in creating advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole involves its interaction with molecular targets through its electron-deficient core. This allows it to participate in various electron transfer processes, making it valuable in applications like photovoltaics and OLEDs. The specific pathways and molecular targets depend on the context of its use, such as in electronic devices or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,8-dibromo-2,6-diethyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole: Similar in structure but with ethyl groups instead of phenyl groups.
4,8-dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole: Contains a thiadiazole and benzotriazole core instead of oxazolo-benzoxazole.
Uniqueness
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole is unique due to its specific combination of bromine and phenyl groups attached to the oxazolo-benzoxazole core. This structure imparts distinct electronic properties, making it particularly useful in applications requiring strong electron-deficient characteristics .
Properties
IUPAC Name |
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2N2O2/c21-13-15-17(25-19(23-15)11-7-3-1-4-8-11)14(22)16-18(13)26-20(24-16)12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFDYEPPAQWUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=C4C(=C3Br)OC(=N4)C5=CC=CC=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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